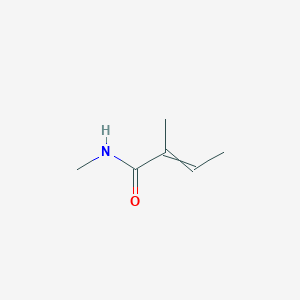
N,2-dimethylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethylbut-2-enamide is an organic compound with the molecular formula C6H11NO. It is a type of enamide, which is a functional group characterized by the presence of an amide group conjugated to a carbon-carbon double bond. Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,2-dimethylbut-2-enamide can be synthesized through various methods. One common approach involves the selective desaturation of amides. This method typically employs an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides . Another method involves the direct synthesis of enamides via electrophilic activation of amides using LiHMDS and triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.
Wissenschaftliche Forschungsanwendungen
N,2-dimethylbut-2-enamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,2-dimethylbut-2-enamide involves its interaction with molecular targets through its amide and double bond functionalities. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or as a synthon in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,3-dimethyl-2-butenamide: Another enamide with a similar structure but different substitution pattern.
N,N-dimethylbut-2-enamide: A related compound with variations in the substitution of the amide group.
Uniqueness
N,2-dimethylbut-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
1187-41-3 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)6(8)7-3/h4H,1-3H3,(H,7,8) |
InChI-Schlüssel |
MREZLUJXFNFQIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

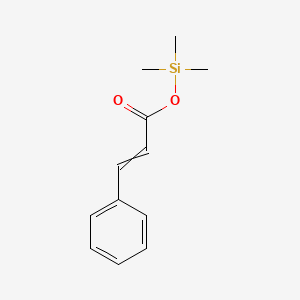
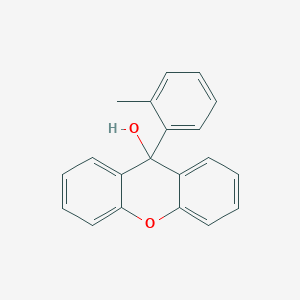
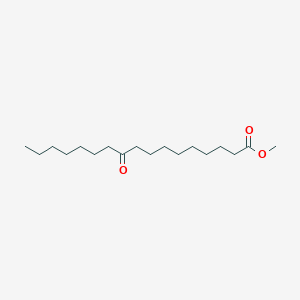
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

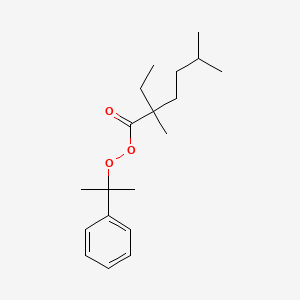
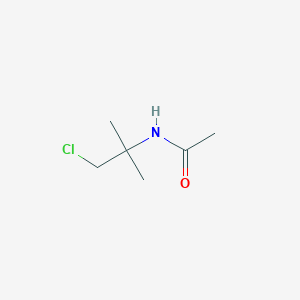


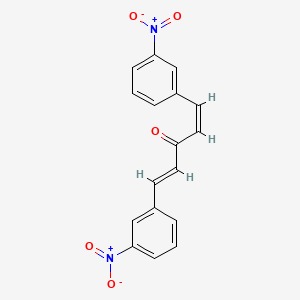
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
